methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-11-8-6-10(7-9-11)15(19)18-16-14(17(20)22-2)12-4-3-5-13(12)23-16/h6-9H,3-5H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFWEJSJBFIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972346 | |
| Record name | Methyl 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-70-3 | |
| Record name | Methyl 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentathiophene core, which includes a methoxybenzoyl group and an amino group. Its molecular formula is , with a molecular weight of approximately 341.38 g/mol. The unique combination of functional groups contributes to its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the cyclopentathiophene structure followed by the introduction of the methoxybenzoyl and amino groups. Specific synthetic routes may vary depending on the desired purity and yield.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, research on related methoxybenzoyl derivatives has shown that they can bind to tubulin, inhibiting its polymerization and inducing apoptosis in cancer cells. This mechanism is critical as it can arrest cells in the G(2)/M phase of the cell cycle, leading to cell death .
| Compound | Mechanism of Action | Notable Effects |
|---|---|---|
| SMART-H | Inhibits tubulin polymerization | Induces apoptosis in cancer cells |
| SMART-F | Binds to colchicine-binding site | Effective against multidrug-resistant cells |
| This compound | Potentially similar mechanisms due to structural similarities | Anticipated anticancer effects |
Neuroprotective Effects
Some studies indicate that compounds with similar structural features may also exhibit neuroprotective effects. The presence of the methoxy group could enhance interactions with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative conditions.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been suggested based on its structural analogs. Compounds containing methoxybenzoyl moieties have demonstrated efficacy in reducing inflammation markers in various models.
Case Studies and Research Findings
- In Vitro Studies : Research has shown that derivatives of methoxybenzoyl compounds exhibit cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) models. These studies highlight their ability to overcome drug resistance mechanisms commonly seen in cancer therapy .
- In Vivo Efficacy : In vivo studies on related compounds have demonstrated significant tumor growth inhibition without apparent neurotoxicity at therapeutic doses. This suggests that this compound may possess a favorable safety profile while exhibiting potent anticancer effects .
- Comparative Analysis : A comparative study of similar compounds revealed that those with methoxy substitutions often exhibited enhanced solubility and bioavailability, which are crucial for effective drug delivery systems.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves several steps, typically starting from simpler thiophene derivatives. The compound features a cyclopentathiophene core, which is known for its diverse biological activities.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate + 4-methoxybenzoyl chloride | 85% | Key intermediate formation |
| 2 | Methylation with methyl iodide | 75% | Final product obtained |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxicity Data
The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group on the benzoyl moiety enhances the compound's potency.
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Study: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study: Safety Profile Assessment
In a safety assessment using normal human fibroblast cells (BJ-1), the compound exhibited an IC50 value significantly higher than that observed in cancer cell lines, indicating a favorable safety profile for therapeutic use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared to structurally related derivatives (Table 1), focusing on substituent variations and their impact on physicochemical and biological properties.
Table 1: Structural Comparison of Cyclopenta[b]Thiophene Derivatives
Key Observations :
Ester Group Influence :
- Methyl esters (e.g., target compound) exhibit lower molecular weights and higher solubility in polar solvents compared to ethyl esters (e.g., 4a) .
- Ethyl esters may enhance metabolic stability due to slower hydrolysis in vivo .
Thioureido Groups (e.g., in ): Introduce sulfur-based hydrogen bonding, improving affinity for metal-containing active sites (e.g., falcipain-2 in antimalarial research) . Halogenated Chains (e.g., 5-bromopentanamido in ): Facilitate halogen bonding with biomolecules, useful in crystallography and protein-ligand studies.
Biological Activities: The thioureido derivative shows antifungal activity, while the furan-piperazinyl compound (GLX351322) targets NOX4, a reactive oxygen species (ROS)-generating enzyme .
Physicochemical and Spectral Data
Table 2: Comparative Physicochemical Properties
*logP estimated using ChemDraw.
Q & A
Q. What are the common synthetic routes for methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step protocols involving cyclocondensation, acylation, or nucleophilic substitution. For example, intermediate 2-amino-thiophene derivatives (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) are reacted with 4-methoxybenzoyl chloride in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF), often with catalysts such as triethylamine . Reaction optimization includes temperature control (reflux vs. room temperature), solvent polarity adjustments, and stoichiometric balancing to minimize side products .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- 1H/13C NMR : Aromatic protons from the 4-methoxybenzoyl group appear as doublets in δ 7.6–8.0 ppm, while the cyclopenta[b]thiophene ring protons resonate between δ 2.5–3.5 ppm. Carbonyl carbons (ester, amide) are observed at δ 165–175 ppm .
- IR : Stretching bands for C=O (ester: ~1700 cm⁻¹, amide: ~1650 cm⁻¹) and C-O (ester: ~1250 cm⁻¹) confirm functional groups . Purity is validated via HPLC (reverse-phase C18 columns, methanol/water gradients) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., variable IC50 values) be resolved for this compound?
Discrepancies in bioactivity often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Methodological solutions include:
- Standardized assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., fluconazole for antifungal studies) .
- Batch validation : Ensure >95% purity via HPLC and characterize impurities using LC-MS .
- Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to assess reproducibility .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Focus on hydrogen bonding with the amide group and π-π stacking with the thiophene ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the target protein .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity data to design derivatives with enhanced potency .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
Follow frameworks like OECD 307 for biodegradation testing:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS .
- Bioaccumulation : Use zebrafish (Danio rerio) models to measure bioconcentration factors (BCF) in lipid-rich tissues .
- Toxicity assays : Evaluate Daphnia magna mortality at concentrations ≥10 mg/L over 48 hours .
Methodological Design Questions
Q. What experimental design principles apply when studying structure-activity relationships (SAR) for this compound?
- Variable selection : Modify substituents on the 4-methoxybenzoyl group (e.g., electron-withdrawing vs. donating groups) and assess changes in bioactivity .
- Control groups : Include unsubstituted analogs (e.g., methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) to isolate the 4-methoxybenzoyl moiety’s contribution .
- Data normalization : Express activity as % inhibition relative to vehicle controls to account for batch variability .
Q. How are reaction intermediates stabilized during large-scale synthesis?
- Low-temperature storage : Keep intermediates like 2-amino-thiophene derivatives at –20°C under nitrogen to prevent oxidation .
- Inert atmospheres : Conduct acylation steps under argon or nitrogen to avoid moisture-induced side reactions .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates prone to degradation .
Data Analysis and Interpretation
Q. How can conflicting crystallography data (e.g., bond length variations) be reconciled?
- Re-refinement : Reprocess raw diffraction data using SHELXL with updated scattering factors .
- Thermal motion analysis : Apply anisotropic displacement parameters to distinguish static disorder from dynamic effects .
- Comparative analysis : Cross-reference with analogous structures (e.g., ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
